Chondroitin disaccharide deltadi-0S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chondroitin disaccharide deltadi-0S is a structural unit derived from chondroitin sulfate, a glycosaminoglycan (GAG) composed of repeating disaccharide units of uronic acid and hexosamine. This compound is formed through the enzymatic depolymerization of chondroitin sulfate by chondroitinase . Chondroitin sulfate is widely distributed in human and animal tissues and plays a crucial role in various biological and pathological phenomena .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chondroitin disaccharide deltadi-0S can be synthesized through enzymatic depolymerization of chondroitin sulfate using chondroitinase ABC I. This enzyme cleaves the β-1,4 glycosidic linkage of chondroitin sulfate by β-elimination . The reaction conditions typically involve the use of purified chondroitinase ABC I, optimal pH, and temperature settings to achieve high conversion rates .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of chondroitin sulfate from animal cartilage, followed by enzymatic depolymerization using chondroitinase . The resulting disaccharides are then purified through various chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Chondroitin disaccharide deltadi-0S undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various sulfated and non-sulfated derivatives of this compound, which have distinct biological and chemical properties .
Scientific Research Applications
Chondroitin disaccharide deltadi-0S has a wide range of scientific research applications, including:
Mechanism of Action
Chondroitin disaccharide deltadi-0S exerts its effects by interacting with specific molecular targets and pathways. It functions as a major component of the extracellular matrix, providing building blocks for the synthesis of new matrix components . The compound’s sulfation pattern and molecular weight are closely related to its bioactivities, influencing cellular signaling and recognition processes .
Comparison with Similar Compounds
Chondroitin disaccharide deltadi-0S can be compared with other similar compounds, such as:
- Chondroitin disaccharide deltadi-4S
- Chondroitin disaccharide deltadi-6S
- Chondroitin disaccharide deltadi-2,6S
- Chondroitin disaccharide deltadi-4,6S
These compounds differ in their sulfation patterns, which result in distinct biological activities and applications . This compound is unique due to its non-sulfated structure, making it a valuable reference compound for studying the effects of sulfation on glycosaminoglycan functions .
Properties
CAS No. |
63527-80-0 |
---|---|
Molecular Formula |
C14H21NO11 |
Molecular Weight |
379.32 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10-,11+,12+,14-/m0/s1 |
InChI Key |
AALORNCJXUQNQW-WIHAIFTMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.